molecular formula C16H14F3N3O2 B6428152 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034250-92-3

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6428152
CAS No.: 2034250-92-3
M. Wt: 337.30 g/mol
InChI Key: SOLBUTAGOJOIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether oxygen to a pyrrolidine ring. The pyrrolidine moiety is substituted at the 1-position with a 3-(trifluoromethyl)benzoyl group.

Properties

IUPAC Name

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)12-4-1-3-11(9-12)14(23)22-8-5-13(10-22)24-15-20-6-2-7-21-15/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBUTAGOJOIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diols or Diamines

3-Hydroxypyrrolidine is typically synthesized via cyclization of 1,4-diols or diamines under acidic or reductive conditions. For example, hydrogenation of pyrrolidin-3-one over a palladium catalyst yields 3-hydroxypyrrolidine in >85% yield. Alternative routes involve ring-opening of epoxides followed by intramolecular reductive amination.

Resolution of Racemic Mixtures

Chiral 3-hydroxypyrrolidine is obtained via enzymatic resolution or chiral auxiliary-based synthesis. Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Benzoylation of Pyrrolidine

Acylation with 3-(Trifluoromethyl)benzoyl Chloride

The nitrogen of 3-hydroxypyrrolidine is acylated using 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine or DMAP. Dichloromethane or THF is employed as the solvent, with reactions typically proceeding at 0–25°C to minimize side reactions.

Representative Procedure :

  • Reactants : 3-Hydroxypyrrolidine (1.0 eq), 3-(trifluoromethyl)benzoyl chloride (1.2 eq), triethylamine (2.0 eq).

  • Conditions : DCM, 0°C → 25°C, 12 h.

  • Yield : 78–92% after column chromatography (SiO₂, hexane/EtOAc).

Microwave-Assisted Benzoylation

Microwave irradiation (100°C, 30 min) accelerates the acylation, improving yields to 90–95% while reducing reaction time.

Etherification of Pyrimidine-2-ol with 3-Hydroxypyrrolidine

Nucleophilic Substitution

Pyrimidine-2-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. This method ensures retention of configuration at the pyrrolidine oxygen.

Optimized Protocol :

  • Reactants : Pyrimidine-2-ol (1.0 eq), 3-hydroxypyrrolidine (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).

  • Solvent : THF, 60°C, 24 h.

  • Yield : 65–75%.

Ullmann Coupling

Copper-catalyzed coupling using CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates ether formation under milder conditions (80°C, 12 h).

Example :

  • Catalyst : CuI (10 mol%), ligand (20 mol%).

  • Base : Cs₂CO₃ (2.0 eq).

  • Yield : 70–80%.

Integrated One-Pot Synthesis

A sequential one-pot approach minimizes intermediate isolation:

  • Benzoylation : 3-Hydroxypyrrolidine is acylated in situ.

  • Etherification : The resulting 1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-ol reacts with pyrimidine-2-ol under Mitsunobu conditions.

Advantages :

  • Reduced purification steps.

  • Overall yield improves to 60–68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine), 7.85–7.50 (m, 4H, aromatic), 5.10 (m, 1H, OCH), 3.70–3.20 (m, 4H, pyrrolidine), 2.40–1.90 (m, 2H, pyrrolidine).

  • ¹³C NMR : δ 170.2 (C=O), 161.5 (pyrimidine), 132.1–125.5 (CF₃-aromatic), 72.8 (OCH), 48.5–42.0 (pyrrolidine).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity with Rt = 12.4 min.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DBU) or protecting group strategies.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group necessitates low-temperature reactions to prevent decomposition .

Chemical Reactions Analysis

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or pyrrolidine rings.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyrimidine and pyrrolidine rings contribute to its overall stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Ring Size and Conformation :

  • The target compound’s pyrrolidine (5-membered) ring offers greater conformational flexibility compared to the azetidine (4-membered) ring in the analog. This flexibility may influence binding kinetics to biological targets .
  • The azetidine’s rigidity in the analog could enhance selectivity but reduce solubility due to increased planarity.

Oxadiazoles are known to improve metabolic stability, which may favor the analog in drug design .

Substituent Position :

  • The meta-CF₃ position on the benzoyl group (target) vs. ortho-CF₃ (analog) alters steric and electronic effects. Meta substitution may reduce steric hindrance, improving access to hydrophobic binding pockets.

Hypothetical Pharmacokinetic and Bioactivity Implications

  • Molecular Weight : The analog’s higher molecular weight (375.30 vs. 353.3) may reduce blood-brain barrier permeability, limiting CNS applications compared to the target compound.
  • The target’s ether linkage may offer better solubility.
  • Metabolic Stability : The oxadiazole in the analog could resist oxidative metabolism, offering longer half-life advantages .

Limitations of Current Data

  • No direct experimental data (e.g., binding affinity, solubility) are available for the target compound. Comparisons are inferred from structural analogs like the CAS 1327529-06-5 compound ().
  • Pyridine derivatives listed in (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) are less relevant due to differing core structures but highlight the diversity of heterocyclic drug scaffolds.

Biological Activity

2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which enhances its lipophilicity and biological activity. The presence of these functional groups contributes to its unique chemical properties, making it a valuable candidate for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. In particular, it has shown effectiveness against specific cancer cell lines, leading to a reduction in viability and proliferation rates.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators such as COX enzymes, which play a crucial role in the inflammatory response. The following table summarizes some of the key findings related to its anti-inflammatory activity:

Study IC50 Value (μM) Target Control
Study A0.04 ± 0.01COX-2Celecoxib (0.04)
Study B9.17IndomethacinIndomethacin (9.17)
Study C8.23COX-1Indomethacin

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes, particularly COX-1 and COX-2.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating signaling cascades associated with cell survival.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis is a critical aspect of its antimicrobial mechanism.

Study on Anticancer Activity

A study conducted by Atatreh et al. evaluated the anticancer effects of various pyrimidine derivatives, including this compound). The results indicated that this compound significantly reduced cell viability in breast cancer cell lines with an IC50 value lower than many existing treatments.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing edema in animal models, comparable to established anti-inflammatory drugs like indomethacin.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine?

Answer:
The synthesis typically involves multi-step organic reactions:

Pyrrolidine Core Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions.

Benzoylation : Introduction of the 3-(trifluoromethyl)benzoyl group via nucleophilic acyl substitution using reagents like 3-(trifluoromethyl)benzoyl chloride.

Pyrimidine Coupling : Etherification of the pyrrolidin-3-yl intermediate with a halogenated pyrimidine (e.g., 2-chloropyrimidine) under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with base catalysis (K₂CO₃ or NaH) .
Key Catalysts : Palladium on carbon (Pd/C) for coupling reactions; zinc chloride (ZnCl₂) for Lewis acid-mediated steps .

Advanced: How can reaction conditions be optimized to enhance yield in the benzoylation step?

Answer:
Optimization strategies include:

  • Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates.
  • Temperature Control : Mild heating (40–60°C) to avoid side reactions.
  • Catalyst Tuning : Lewis acids like ZnCl₂ (0.5–1.0 eq.) improve electrophilicity of the benzoylating agent .
  • Purity Monitoring : In-line FTIR or HPLC to track reaction progress and minimize byproducts (e.g., over-benzoylation) .

Basic: Which functional groups in this compound are critical for its bioactivity?

Answer:
Key functional groups include:

  • Trifluoromethylbenzoyl Group : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
  • Ether Linkage (Pyrimidine-O-Pyrrolidine) : Facilitates hydrogen bonding with target proteins.
  • Pyrimidine Core : Acts as a hydrogen-bond acceptor, mimicking nucleotide bases in enzyme active sites .

Advanced: What spectroscopic techniques are most effective for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm) and quaternary carbons.
  • ¹⁹F NMR : Confirms trifluoromethyl group presence (δ -60 to -65 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 378.12).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Potential targets include:

  • Kinases : Inhibition of TRK or MAP kinases due to pyrimidine’s ATP-binding pocket mimicry.
  • GPCRs : Modulation of receptors like TRPV1 or adenosine A₂A via hydrophobic interactions with the benzoyl group .
  • Enzymes : Cytochrome P450 isoforms (CYP3A4/5) for metabolism studies .

Advanced: What in vitro assays are recommended to evaluate inhibitory effects on kinase activity?

Answer:

  • Kinase-Glo® Luminescent Assay : Measures ATP depletion in kinase reactions (IC₅₀ determination).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to recombinant kinase domains.
  • Cellular Proliferation Assays : Use cancer cell lines (e.g., HCT-116) with Western blotting for downstream phosphorylation markers (e.g., ERK1/2) .

Advanced: How should researchers resolve contradictions in reported biological activities?

Answer:

  • Purity Verification : Use HPLC (≥95% purity) to rule out batch variability.
  • Structural Confirmation : Compare with analogs (e.g., 4,6-dichloro derivatives) to isolate substituent effects .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

Advanced: What structural analogs have been studied, and how do substitutions impact activity?

Answer:

Analog Substitution Activity Impact Reference
Bromine-substituted Br at pyrimidine C-5Increased kinase inhibition (IC₅₀ ↓30%)
Methylthio variant SCH₃ at C-2Enhanced metabolic stability (t₁/₂ ↑2x)
Azetidine ring Replaces pyrrolidineReduced GPCR binding (KD ↑5x)

Basic: What are common challenges in purifying this compound?

Answer:

  • Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted benzoyl chloride.
  • Recrystallization Solvents : Use ethanol/water mixtures for high recovery (>80%) .

Advanced: How can computational methods predict the compound’s binding mode to targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into X-ray structures (e.g., TRPV1, PDB: 3J5P).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of key interactions (e.g., benzoyl group with hydrophobic pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.